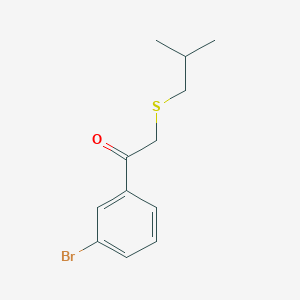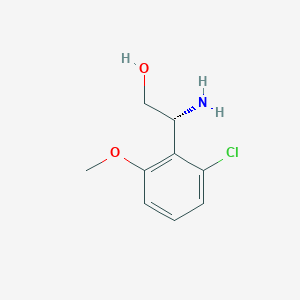![molecular formula C11H16ClNO3 B13559825 3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
3-[2-(Methylamino)propoxy]benzoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is a chemical compound with a complex structure that includes a benzoic acid moiety linked to a methylamino group via a propoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Alkylation: of the amino group with a propoxy chain.
Methylation: of the resulting compound to introduce the methylamino group.
Hydrochloride formation: by reacting the final product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylamino)benzoic acid
- 3-Amino-2-methylbenzoic acid
- 3-(Methylamino)propoxybenzoic acid
Uniqueness
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is unique due to its specific structure, which includes a propoxy chain linking the benzoic acid and methylamino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H16ClNO3 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
3-[2-(methylamino)propoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(12-2)7-15-10-5-3-4-9(6-10)11(13)14;/h3-6,8,12H,7H2,1-2H3,(H,13,14);1H |
Clé InChI |
SHRIMDNGOWEXDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC(=C1)C(=O)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)

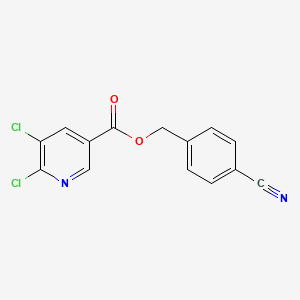
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
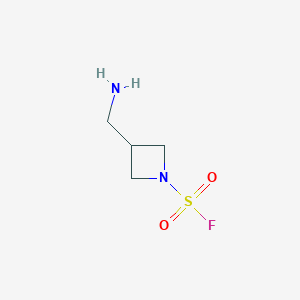

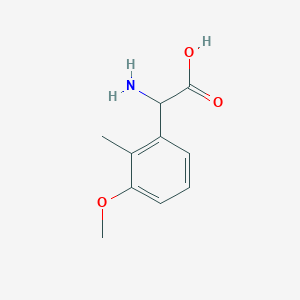
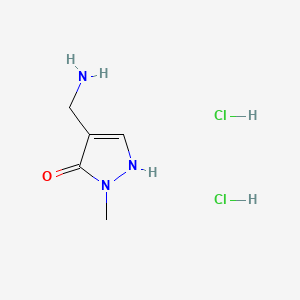

![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
